(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid

Description

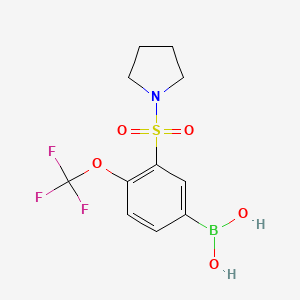

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative featuring a trifluoromethoxy group at the para position and a pyrrolidine sulfonyl group at the meta position relative to the boronic acid moiety. Its molecular formula is C₁₁H₁₃BF₃NO₅S (assuming a structure analogous to ’s methoxy variant but with trifluoromethoxy substitution). This compound is likely utilized in Suzuki-Miyaura cross-coupling reactions or as a pharmacophore in medicinal chemistry due to its unique substituent profile .

Properties

IUPAC Name |

[3-pyrrolidin-1-ylsulfonyl-4-(trifluoromethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF3NO5S/c13-11(14,15)21-9-4-3-8(12(17)18)7-10(9)22(19,20)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUXIEPPWHGFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC(F)(F)F)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF3NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.

Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrrolidine derivative.

Attachment of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy reagents.

Formation of the Boronic Acid:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or sulfoxide.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

Oxidation: Boronate esters and boronic anhydrides.

Reduction: Sulfides and sulfoxides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

Enzyme Inhibition:

Medicine:

Drug Development: The compound can be used as a building block in the synthesis of pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.

Industry:

Mechanism of Action

The mechanism of action of (3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in target proteins .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural Analogues with Trifluoromethoxy or Sulfonyl Groups

Positional and Functional Group Variations

(4-Methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid () Structure: Methoxy instead of trifluoromethoxy at the 4-position. The pyrrolidine sulfonyl group remains identical, suggesting similar steric effects. Molecular Weight: 285.12 g/mol.

(3-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic Acid () Structure: Replaces pyrrolidine sulfonyl with a spirocyclic sulfonamide.

(2-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic Acid ()

- Structure : Pyrrolidine sulfonyl at the ortho position.

- Impact : Ortho substitution may hinder boronic acid’s planar geometry, reducing coupling efficiency compared to meta-substituted derivatives.

Trifluoromethoxy-Containing Analogues

4-(Trifluoromethoxy)phenylboronic Acid (, Compound 11)

- Structure : Lacks the sulfonyl group.

- Impact : Simpler structure with higher reactivity in Suzuki couplings due to fewer steric constraints. Used as a benchmark for trifluoromethoxy-substituted boronic acids.

(3-Formyl-5-(trifluoromethoxy)phenyl)boronic Acid (, Compound 15)

- Structure : Formyl group at the 3-position.

- Impact : The aldehyde group introduces additional reactivity (e.g., in condensation reactions) but may reduce stability under basic conditions.

Electronic and Steric Effects

- Reactivity in Cross-Coupling : The target compound’s trifluoromethoxy group enhances electrophilicity of the boron atom, favoring transmetallation in Suzuki reactions. However, steric hindrance from the pyrrolidine sulfonyl group may slow reaction kinetics compared to simpler analogues like 4-(trifluoromethoxy)phenylboronic acid .

Biological Activity

(3-(Pyrrolidin-1-ylsulfonyl)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound is characterized by its unique structural features, including a pyrrolidine moiety and a trifluoromethoxy group, which may influence its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols.

- A pyrrolidine ring that may enhance its bioavailability and receptor binding affinity.

- A trifluoromethoxy group that could modulate lipophilicity and electronic properties, potentially affecting its pharmacodynamics.

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of various boronic acids, including derivatives with trifluoromethoxy substituents. Research indicates that this compound exhibits activity against certain bacterial strains. For instance, it has shown effectiveness against Escherichia coli and Bacillus cereus, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

Boronic acids are known to act as enzyme inhibitors, particularly against serine proteases and proteasomes. The specific mechanism of action for this compound may involve the inhibition of key enzymes involved in cellular signaling pathways. For example, studies have demonstrated that related compounds can inhibit proteolytic enzymes critical for cancer progression and inflammation .

Case Study 1: Inhibition of Proteasome Activity

A study evaluated the effect of this compound on proteasome activity in cancer cell lines. The results indicated a dose-dependent inhibition of proteasome function, leading to the accumulation of pro-apoptotic factors and enhanced apoptosis in treated cells. This suggests a potential role in cancer therapy through targeted proteasome inhibition.

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against various pathogens. The results showed significant inhibition zones against E. coli and B. cereus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights its potential as an alternative or adjunctive treatment for bacterial infections .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.